2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that combines the unique structural features of bicyclo[1.1.1]pentane and tetrahydroisoquinoline. Bicyclo[1.1.1]pentane is known for its highly strained, three-dimensional structure, which imparts unique physical and chemical properties. Tetrahydroisoquinoline is a bicyclic compound that is a common structural motif in many natural products and pharmaceuticals. The combination of these two structures in a single molecule offers potential for novel applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the construction of the bicyclo[1.1.1]pentane core followed by its attachment to the tetrahydroisoquinoline moiety. One common method for synthesizing bicyclo[1.1.1]pentane involves carbene insertion into the central bond of bicyclo[1.1.0]butane or radical/nucleophilic addition across the central bond of [1.1.1]propellane . The tetrahydroisoquinoline moiety can be synthesized through Pictet-Spengler condensation of a β-phenylethylamine with an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability and cost-effectiveness. Continuous flow synthesis techniques could be employed to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to isoquinoline under certain conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bicyclo[1.1.1]pentane core can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline moiety can yield isoquinoline derivatives, while substitution reactions on the bicyclo[1.1.1]pentane core can introduce various functional groups.
Scientific Research Applications
2-(Bicyclo[11
Biology: Its structural features make it a candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bicyclo[1.1.1]pentane core can impart rigidity and three-dimensionality to the molecule, potentially enhancing its binding affinity and specificity for certain biological targets . The tetrahydroisoquinoline moiety can interact with various molecular targets, including neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the highly strained bicyclo[1.1.1]pentane core and are often used as bioisosteres for phenyl rings in drug design.
Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline moiety and are commonly found in natural products and pharmaceuticals.
Uniqueness
2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique in that it combines the structural features of both bicyclo[1.1.1]pentane and tetrahydroisoquinoline. This combination offers potential advantages in terms of stability, reactivity, and biological activity. The bicyclo[1.1.1]pentane core adds three-dimensionality and rigidity, which can enhance binding interactions, while the tetrahydroisoquinoline moiety provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-2-4-13-10-15(6-5-12(13)3-1)14-7-11(8-14)9-14/h1-4,11H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSLCRPJJBOASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C34CC(C3)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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